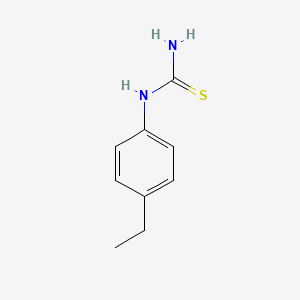
3-N-Fmoc-アミノメチルピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-Fmoc-aminomethyl piperidine is a chemical compound with the molecular formula C21H24N2O2 It is known for its unique structure, which includes a fluorenyl group and a piperidinylmethyl group connected through a carbamate linkage
科学的研究の応用
Chemistry
In chemistry, 3-N-Fmoc-aminomethyl piperidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its ability to form stable carbamate linkages makes it a valuable tool for labeling and tracking biomolecules in various biological systems .
Medicine
In medicine, 3-N-Fmoc-aminomethyl piperidine has potential applications in drug development. Its structural features can be exploited to design novel therapeutic agents with improved efficacy and selectivity. Research is ongoing to explore its potential as a drug candidate for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-aminomethyl piperidine typically involves the reaction of 9-fluorenylmethanol with piperidin-3-ylmethylamine in the presence of a carbamoylating agent such as phosgene or a similar reagent . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated synthesis equipment and large-scale reactors can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
3-N-Fmoc-aminomethyl piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically conducted under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions can produce fluorenylmethylamines. Substitution reactions can result in a variety of carbamate derivatives with different functional groups .
作用機序
The mechanism of action of 3-N-Fmoc-aminomethyl piperidine involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylmethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: This compound has a similar fluorenylmethyl structure but differs in the presence of an aminophenyl group instead of a piperidinylmethyl group.
9-Fluorenylmethyl carbamate: This compound lacks the piperidinylmethyl group and is commonly used as a protecting group in peptide synthesis.
(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: This compound features a hydroxyethoxyethyl group, which imparts different chemical properties compared to the piperidinylmethyl group.
Uniqueness
The uniqueness of 3-N-Fmoc-aminomethyl piperidine lies in its combination of the fluorenyl and piperidinylmethyl groups. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGXXJVKXQRNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374674 |
Source


|
| Record name | 3-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-14-4 |
Source


|
| Record name | 3-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)



